molecular formula C15H15N5O7 B11056105 2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone

Cat. No.: B11056105
M. Wt: 377.31 g/mol
InChI Key: HRJUVMRDQVFKHM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone involves multiple steps, typically starting with the preparation of the benzodioxole moiety. This is followed by the introduction of the nitro group and the triazole ring. The final step involves the attachment of the morpholine group to the ethanone backbone. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine using common reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The morpholine group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the nitro-triazole ring can form hydrogen bonds with amino acid residues. The morpholine group can enhance the compound’s solubility and bioavailability .

Properties

Molecular Formula

C15H15N5O7

Molecular Weight

377.31 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yloxy)-3-nitro-1,2,4-triazol-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C15H15N5O7/c21-13(18-3-5-24-6-4-18)8-19-15(16-14(17-19)20(22)23)27-10-1-2-11-12(7-10)26-9-25-11/h1-2,7H,3-6,8-9H2

InChI Key

HRJUVMRDQVFKHM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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